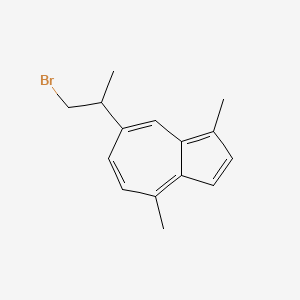
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene is an organic compound belonging to the azulene family, characterized by its distinctive blue color. Azulenes are known for their non-benzenoid aromaticity, which distinguishes them from other aromatic hydrocarbons. This compound features a bromine atom attached to a propyl group, which is further connected to the azulene core. The presence of bromine makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Bromopropan-2-yl)-1,4-dimethylazulene typically involves the bromination of 1,4-dimethylazulene followed by the introduction of the propyl group. One common method includes:
Bromination: The azulene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Alkylation: The brominated intermediate is then subjected to alkylation with 1-bromopropane under basic conditions, such as using potassium carbonate in acetone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
科学研究应用
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
作用机制
The mechanism of action of 7-(1-Bromopropan-2-yl)-1,4-dimethylazulene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the azulene core can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.
相似化合物的比较
Similar Compounds
1-Bromo-2-propylbenzene: Similar in structure but lacks the azulene core, resulting in different chemical properties.
1-Bromopropan-2-ylcyclopentane: Contains a cyclopentane ring instead of the azulene core, leading to different reactivity and applications.
7-(1-Bromopropan-2-yl)quinoline: Features a quinoline ring, which imparts distinct biological activities compared to azulene derivatives.
Uniqueness
7-(1-Bromopropan-2-yl)-1,4-dimethylazulene is unique due to its azulene core, which provides non-benzenoid aromaticity and distinct electronic properties. This uniqueness makes it valuable in various applications, particularly in the development of novel organic materials and pharmaceuticals.
属性
CAS 编号 |
90052-62-3 |
|---|---|
分子式 |
C15H17Br |
分子量 |
277.20 g/mol |
IUPAC 名称 |
7-(1-bromopropan-2-yl)-1,4-dimethylazulene |
InChI |
InChI=1S/C15H17Br/c1-10-4-6-13(12(3)9-16)8-15-11(2)5-7-14(10)15/h4-8,12H,9H2,1-3H3 |
InChI 键 |
FOUNKNBLWLIMAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC(=C2C=C(C=C1)C(C)CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15126152.png)
![2-[[2-[[(4S)-5-amino-4-[[(2S)-2-[[(2R)-3-[2,3-di(dodecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]ethanesulfonic acid](/img/structure/B15126156.png)
![17,17'-[(Dimethylsilanediyl)bis(oxy)]bisandrost-4-en-3-one](/img/structure/B15126159.png)

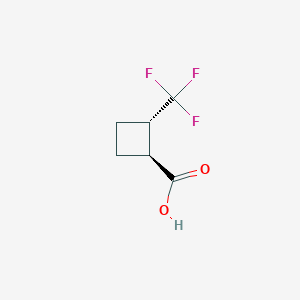

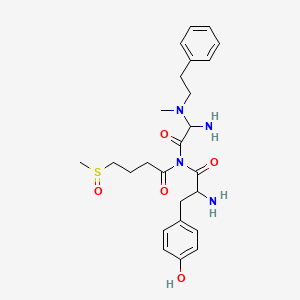
![6-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one](/img/structure/B15126212.png)
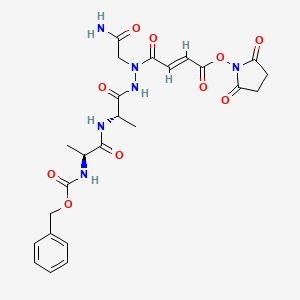
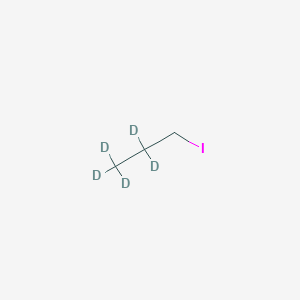
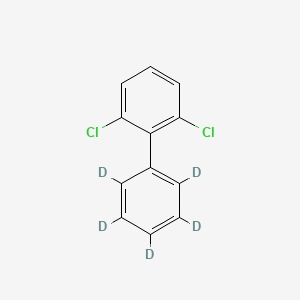
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
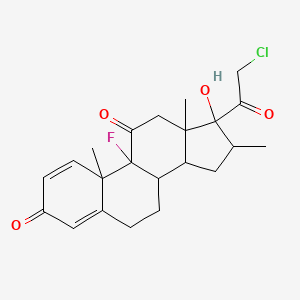
![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)
